2-(3,4-diaminophenyl)-7,8-dihydroxy-4H-chromen-4-one
Overview
Description
Resorufin sodium salt is a highly fluorescent pink dye used primarily for detecting reactive oxygen species and reactive nitrogen species. It is a derivative of resorufin, a phenoxazine dye, and is known for its high fluorescence quantum yield and long excitation/emission wavelengths .
Preparation Methods
Synthetic Routes and Reaction Conditions
Resorufin sodium salt is synthesized through the acid-catalyzed condensation of resorcinol and 4-nitrosoresorcinol, followed by oxidation with manganese (IV) oxide. The crude reaction product is then treated with excess sodium carbonate to yield the sodium salt of resorufin .
Industrial Production Methods
The industrial production of resorufin sodium salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Resorufin sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form resazurin.
Reduction: It can be reduced to dihydroresorufin, a non-fluorescent form.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are commonly used.
Substitution: Nucleophiles like amines and thiols are used under mild conditions
Major Products Formed
Oxidation: Resazurin
Reduction: Dihydroresorufin
Substitution: Various substituted resorufin derivatives
Scientific Research Applications
Resorufin sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent indicator in various chemical assays.
Biology: Employed in cell viability assays and to detect reactive oxygen species and reactive nitrogen species.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of fluorescent probes for detecting various analytes
Mechanism of Action
Resorufin sodium salt exerts its effects through its fluorescent properties. When exposed to reactive oxygen species or reactive nitrogen species, it undergoes a redox reaction, resulting in a change in fluorescence intensity. This change can be detected using fluorometric techniques, making it a valuable tool for monitoring oxidative stress and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Resazurin: Another phenoxazine dye that is reduced to resorufin in the presence of viable cells.
Dihydroresorufin: The reduced, non-fluorescent form of resorufin.
Fluorescein: A widely used fluorescent dye with different excitation/emission properties
Uniqueness
Resorufin sodium salt is unique due to its high fluorescence quantum yield and long excitation/emission wavelengths, making it highly sensitive and suitable for various analytical applications. Its ability to undergo reversible redox reactions also adds to its versatility in scientific research .
Properties
IUPAC Name |
2-(3,4-diaminophenyl)-7,8-dihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-9-3-1-7(5-10(9)17)13-6-12(19)8-2-4-11(18)14(20)15(8)21-13/h1-6,18,20H,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQUEUISMRSNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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